4-iodo-N-(3-isopropoxypropyl)benzamide

Description

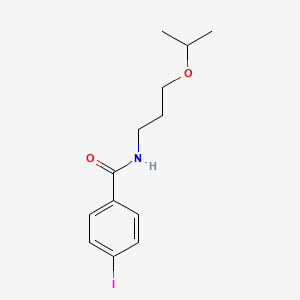

4-Iodo-N-(3-isopropoxypropyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with an iodine atom at the para position and a 3-isopropoxypropyl group attached to the nitrogen atom.

Properties

IUPAC Name |

4-iodo-N-(3-propan-2-yloxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO2/c1-10(2)17-9-3-8-15-13(16)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSMVZVSRBJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Iodo-N-(4-Oxobutyl)Benzamide

- Structure : Shares the 4-iodobenzamide core but differs in the alkyl substituent (4-oxobutyl vs. 3-isopropoxypropyl).

- Synthesis: Prepared via HBTU-mediated coupling of 4-iodobenzoic acid with 4-aminobutanol in DMSO, yielding 347.7940 [M + H]+ (HRMS) .

- Implications: The ketone group in 4-oxobutyl may enhance reactivity in further derivatization (e.g., Schiff base formation), whereas the ether group in 3-isopropoxypropyl could improve solubility in nonpolar solvents.

4-Iodo-N-(4-Pyridyl)Benzamide (INPBA)

- Structure : Contains a pyridyl group instead of 3-isopropoxypropyl.

- Applications : Used in coordination chemistry to explore halogen bonding (C–I···N interactions) and hydrogen bonding synergies. Forms stable coordination complexes with transition metals, highlighting the role of iodine in directing crystal packing .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Lacks iodine but includes a dimethoxyphenethyl group.

- Synthesis : Achieved via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction (80% yield, m.p. 90°C) .

- Property Contrast : The iodine in the target compound may confer heavier atom effects (e.g., higher density, improved X-ray diffraction suitability) compared to Rip-B’s methoxy groups.

Physicochemical Properties

- Melting Points : Rip-B (90°C) and Rip-D (96°C) highlight how electron-donating groups (e.g., methoxy, hydroxy) increase melting points via intermolecular hydrogen bonding. The target compound’s iodine (electron-withdrawing) and ether groups may lower its melting point relative to Rip-B .

- Spectroscopic Data : 4-Iodo-N-(4-oxobutyl)benzamide’s ¹H/¹³C NMR and HRMS data provide benchmarks for verifying the target compound’s structure .

Q & A

Q. Notes

- Avoid commercial suppliers; synthesize in-house or collaborate with academic labs.

- Prioritize reproducibility: Document all reaction conditions and analytical parameters.

- Cross-validate computational predictions with experimental assays to address contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.